Fenspiride

Descripción general

Descripción

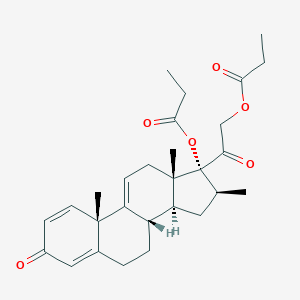

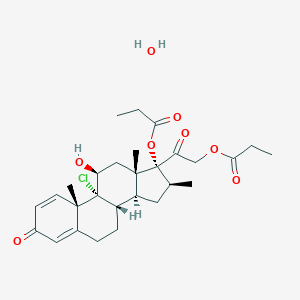

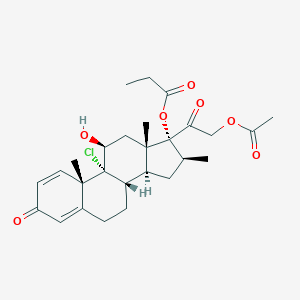

Fenspiride es un compuesto espiróxido de oxazolidinona utilizado principalmente en el tratamiento de enfermedades respiratorias. Es conocido por sus propiedades antiinflamatorias, antiespasmódicas y broncodilatadoras. This compound se ha utilizado para controlar afecciones como rinofaringitis, laringitis, traqueobronquitis, otitis y sinusitis. También se ha utilizado en el tratamiento de mantenimiento del asma .

Aplicaciones Científicas De Investigación

Fenspiride ha sido ampliamente estudiado por sus aplicaciones en varios campos:

Química: La estructura y reactividad únicas de this compound lo convierten en un tema de interés en la química orgánica sintética.

Biología: Se ha demostrado que this compound inhibe la actividad de las fosfodiesterasas, lo que lleva a un aumento de los niveles de monofosfato de adenosina cíclico dentro de las células.

Mecanismo De Acción

Fenspiride ejerce sus efectos a través de múltiples mecanismos:

Inhibición de fosfodiesterasas: Al inhibir las fosfodiesterasas, this compound aumenta los niveles de monofosfato de adenosina cíclico dentro de las células, suprimiendo la liberación de citoquinas y otras moléculas inflamatorias.

Bloqueador alfa-1 y antagonista H1: This compound actúa como un bloqueador alfa-1 y un antagonista H1, contribuyendo a sus efectos antiinflamatorios y broncodilatadores.

Inhibición de PDE3, PDE4 y PDE5: This compound inhibe las enzimas fosfodiesterasas PDE3, PDE4 y PDE5, mejorando aún más sus propiedades antiinflamatorias.

Análisis Bioquímico

Biochemical Properties

Fenspiride is known to have activity as an alpha-1 blocker, H1 antagonist, and it also inhibits phosphodiesterases (PDE3, PDE4, PDE5) . By inhibiting PDEs, this compound increases levels of cAMP within cells, which in turn suppresses the release of cytokines and other inflammatory molecules . This reduction in pro-inflammatory mediators contributes to the alleviation of inflammation and swelling in the airways, improving respiratory function .

Cellular Effects

This compound has been shown to have beneficial effects in patients with chronic obstructive pulmonary disease (COPD) . After 6 months of treatment with this compound, symptoms such as cough, sputum volume, and dyspnea were significantly reduced . This improvement in symptoms could be explained by the reduction in inflammatory activity, confirmed by the decrease of serum TNF-α, IL-1β, and IL-8 .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of phosphodiesterases (PDEs), which play a crucial role in the degradation of cyclic adenosine monophosphate (cAMP) . By inhibiting PDEs, this compound increases levels of cAMP within cells, which in turn suppresses the release of cytokines and other inflammatory molecules . This leads to a reduction in inflammation and swelling in the airways, thereby improving respiratory function .

Temporal Effects in Laboratory Settings

It is known that this compound has a fairly slow absorption rate, with the maximum plasma concentration achieved 6 hours after oral administration . The elimination half-life of this compound is between 14 to 16 hours, indicating that it remains in the body for a significant period of time .

Dosage Effects in Animal Models

In animal models, the broncholytic effect of this compound was observed at a high dose (15 mg/kg), mediated by not only afferent pathways but also its direct relaxing action on smooth muscle cells . The anti-inflammatory and bronchodilation effect of this compound in very low doses can be used .

Metabolic Pathways

It is known that this compound is not highly metabolized and the unchanged drug is the main component in human plasma and urine .

Transport and Distribution

It is known that this compound has a moderately large apparent volume of distribution (215 l), indicating that it is widely distributed throughout the body .

Subcellular Localization

Given its role in inhibiting phosphodiesterases and increasing levels of cAMP within cells , it is likely that this compound interacts with these enzymes at their respective subcellular locations.

Métodos De Preparación

La síntesis de Fenspiride implica varios pasos. Un método comienza con el compuesto N-(2-feniletil)-2-oxo-6-azaspiro[2.5]octano. Este intermedio se convierte en 4-(aminometil)-1-(2-feniletil)piperidin-4-ol mediante tratamiento con azida de sodio y cloruro de amonio seguido de reducción. El compuesto resultante se trata entonces con carbonildiimidazol para producir this compound . Otro método implica la preparación de 1-feniletil-4-piperidina-óxido usando sal de onio, seguido de reacciones adicionales para obtener this compound .

Análisis De Reacciones Químicas

Fenspiride experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse bajo condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de la molécula de this compound.

Sustitución: this compound puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro. .

Comparación Con Compuestos Similares

Fenspiride es único en su combinación de propiedades antiinflamatorias, antiespasmódicas y broncodilatadoras. Los compuestos similares incluyen:

Oxazolidinonas: Una clase de compuestos con características estructurales similares pero diferentes propiedades farmacológicas.

Bloqueadores alfa-1: Compuestos que bloquean los receptores adrenérgicos alfa-1, utilizados en el tratamiento de la hipertensión y otras afecciones.

Antagonistas H1: Compuestos que bloquean los receptores de histamina H1, utilizados en el tratamiento de reacciones alérgicas.

This compound destaca por su amplio espectro de acción y sus aplicaciones específicas en enfermedades respiratorias.

Propiedades

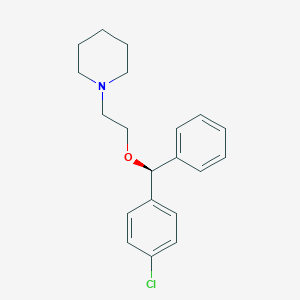

IUPAC Name |

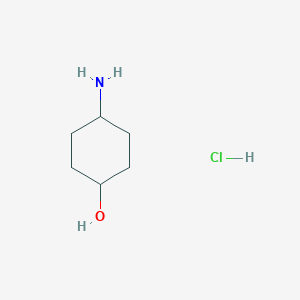

8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c18-14-16-12-15(19-14)7-10-17(11-8-15)9-6-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNFBBAOMBJTST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CNC(=O)O2)CCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023048 | |

| Record name | Fenspiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5053-06-5 | |

| Record name | Fenspiride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5053-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenspiride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005053065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenspiride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08979 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fenspiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenspiride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENSPIRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S983QC7HKM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

232-233 | |

| Record name | Fenspiride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08979 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.